molecular formula C17H16N2O2 B3440724 methyl 2-(2-phenyl-1H-benzimidazol-1-yl)propanoate

methyl 2-(2-phenyl-1H-benzimidazol-1-yl)propanoate

Cat. No. B3440724
M. Wt: 280.32 g/mol
InChI Key: JOEKHPCYMUIZEN-UHFFFAOYSA-N
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Description

Methyl 2-(2-phenyl-1H-benzimidazol-1-yl)propanoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Derivatives

Methyl 2-(2-phenyl-1H-benzimidazol-1-yl)propanoate and its derivatives are actively studied in the field of chemical synthesis. For instance, Kobayashi et al. (2014) demonstrated the highly regioselective monoarylation of 1-methyl-2-phenyl-1H-benzimidazole, yielding novel benzimidazole derivatives with potential applications in various chemical processes (Kobayashi et al., 2014). Similarly, Eltayeb et al. (2009) investigated the co-crystal formation of related benzimidazole compounds, contributing to the understanding of molecular interactions and crystal engineering (Eltayeb et al., 2009).

Biological Activity

The biological activities of benzimidazole derivatives have been a subject of significant interest. Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes, which demonstrated substantial in vitro cytotoxic effects against various cancer cell lines, pointing towards potential applications in cancer therapy (Paul et al., 2015). Noolvi et al. (2014) also explored novel azetidine-2-one derivatives of 1H-benzimidazole, which showed significant antibacterial and cytotoxic properties, further emphasizing the medicinal relevance of these compounds (Noolvi et al., 2014).

Pharmacological Applications

Research on benzimidazole derivatives extends into pharmacological applications as well. Sharma et al. (2010) synthesized derivatives that displayed potent antihypertensive activity, highlighting the potential for developing new therapeutic agents for hypertension (Sharma et al., 2010). Poddar et al. (2016) found that certain benzimidazole derivatives showed moderate antioxidant activity and notable cytotoxic activities, suggesting their use in oxidative stress-related conditions and cancer treatment (Poddar et al., 2016).

Material Science and Engineering

In the field of material science and engineering, benzimidazole derivatives have been explored for their potential applications. Ge et al. (2008) synthesized bipolar molecules containing benzimidazole moieties for use in organic light-emitting diodes,demonstrating their applicability in electronic and optoelectronic devices (Ge et al., 2008).

Corrosion Inhibition

Research has also been conducted on the use of benzimidazole derivatives in corrosion inhibition. Yadav et al. (2013) investigated the effectiveness of these compounds as inhibitors for mild steel corrosion in acidic solutions, finding them to be efficient and offering potential applications in industrial corrosion protection (Yadav et al., 2013).

Antimicrobial and Anti-inflammatory Activities

The derivatives of benzimidazole, including those related to methyl 2-(2-phenyl-1H-benzimidazol-1-yl)propanoate, have been explored for their antimicrobial and anti-inflammatory activities. Ayalp (1989) synthesized several derivatives and assessed their analgesic and anti-inflammatory properties, contributing to the development of new therapeutic agents (Ayalp, 1989).

properties

IUPAC Name

methyl 2-(2-phenylbenzimidazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12(17(20)21-2)19-15-11-7-6-10-14(15)18-16(19)13-8-4-3-5-9-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEKHPCYMUIZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C2=CC=CC=C2N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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